

Physical and chemical properties of (Diethoxymethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Diethoxymethyl)benzene

Cat. No.: B1580923

[Get Quote](#)

An In-depth Technical Guide to **(Diethoxymethyl)benzene** for Researchers, Scientists, and Drug Development Professionals

Abstract

(Diethoxymethyl)benzene, commonly known as benzaldehyde diethyl acetal, is a versatile organic compound with significant applications in organic synthesis, particularly as a protecting group for aldehydes and as a precursor in the manufacturing of fragrances, flavorings, and pharmaceuticals. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic data, and established protocols for its synthesis and deprotection. By elucidating the causality behind its reactivity and experimental handling, this document serves as a critical resource for researchers and professionals in chemistry and drug development, aiming to facilitate its effective and safe utilization in a laboratory setting.

Chemical Identity and Structure

(Diethoxymethyl)benzene is the diethyl acetal of benzaldehyde. The central methine carbon is bonded to a phenyl group and two ethoxy groups, rendering it stable under neutral and basic conditions but susceptible to hydrolysis in acidic environments.

- IUPAC Name: diethoxymethylbenzene[1]
- Synonyms: Benzaldehyde diethyl acetal, α,α -Diethoxytoluene, Diethoxyphenylmethane[2]

- CAS Number: 774-48-1[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₁H₁₆O₂[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Canonical SMILES: CCOC(C1=CC=CC=C1)OCC[\[1\]](#)
- InChIKey: MAQMEXSLUSZDQM-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)

Physical and Spectroscopic Properties

The physical properties of **(diethoxymethyl)benzene** make it a manageable liquid in typical laboratory settings. It appears as a colorless to pale yellow liquid with a distinct aromatic, sweet odor.[\[3\]](#)[\[4\]](#)

Physical Data

A summary of the key physical properties is presented in the table below. It is important to note that values, particularly for boiling and melting points, can vary slightly between sources due to different experimental conditions.

Property	Value	Source(s)
Molecular Weight	180.24 g/mol	[1] [4]
Density	0.97875 g/cm ³ at 25 °C	[2]
Boiling Point	222 °C	[4]
Melting Point	260-262 °C (Note: This value from one source appears unusually high for a liquid compound and may be an error. Most sources describe it as a liquid at room temperature.)	[4]
Refractive Index (n _{20/D})	1.4770 - 1.4800	[4]
Solubility	Soluble in organic solvents; limited solubility in water. [3]	
Flash Point	64.5 °C	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **(diethoxymethyl)benzene**.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a clear signature for the compound's structure. The expected chemical shifts (in CDCl₃) are:

- ~7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.
- ~5.5 ppm (s, 1H): The acetal proton (-CH(OEt)₂).
- ~3.5 ppm (q, 4H): Methylene protons of the two ethoxy groups (-OCH₂CH₃).
- ~1.2 ppm (t, 6H): Methyl protons of the two ethoxy groups (-OCH₂CH₃).

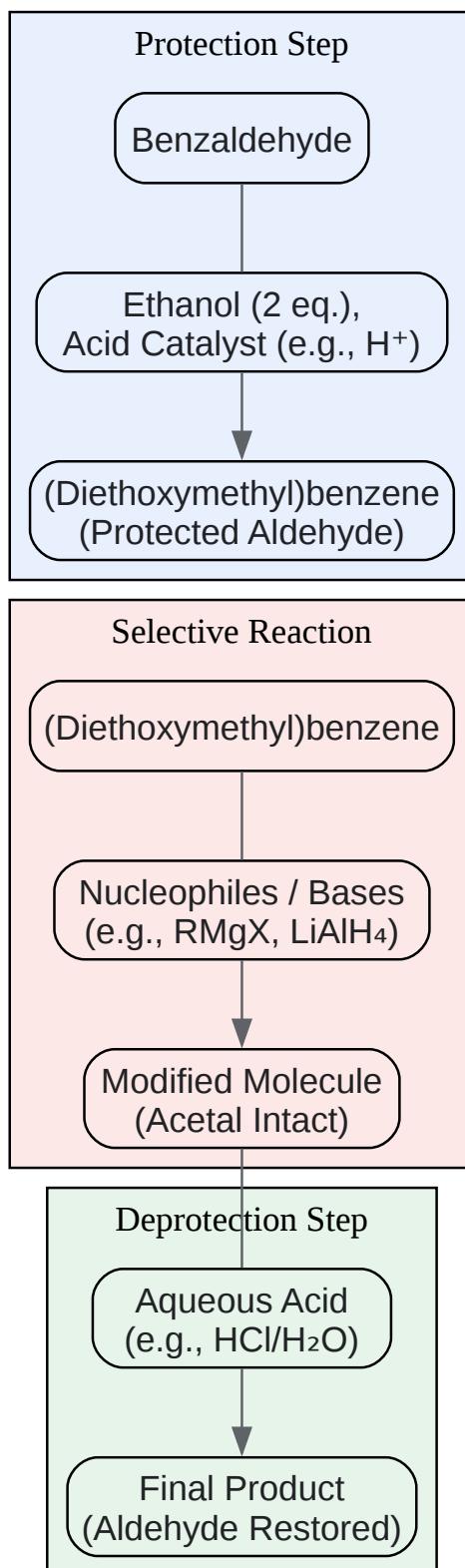
2.2.2. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorptions for the functional groups present:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching from the aromatic ring.[\[5\]](#)
- $\sim 2975\text{-}2850\text{ cm}^{-1}$: C-H stretching from the aliphatic ethyl groups.
- $\sim 1600, 1495, 1450\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.[\[5\]](#)
- $\sim 1100\text{-}1050\text{ cm}^{-1}$: Strong C-O stretching bands, characteristic of the acetal ether linkages.

2.2.3. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) is observed at $m/z = 180$. The fragmentation pattern is dominated by the loss of an ethoxy group ($-\text{OCH}_2\text{CH}_3$) to form a stable oxonium ion at $m/z = 135$, which is often the base peak.[\[1\]](#) Other significant fragments include the phenyl oxonium ion at $m/z = 107$ and the phenyl cation at $m/z = 77$.[\[1\]](#)

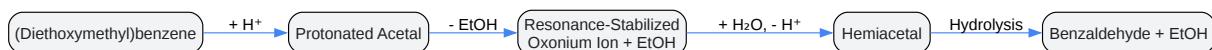

Chemical Properties and Reactivity

The chemistry of **(diethoxymethyl)benzene** is dominated by the acetal functional group.

Role as a Protecting Group

In multi-step syntheses, it is often necessary to prevent aldehydes from reacting with nucleophiles or reducing agents.[\[6\]](#) **(Diethoxymethyl)benzene** serves as an effective protecting group for benzaldehyde. The aldehyde is converted to the diethyl acetal, which is inert to common nucleophiles like Grignard reagents and strong bases like organolithiums, as well as hydride reducing agents.[\[6\]](#)[\[7\]](#)

The protection/deprotection strategy follows a logical workflow. The stability of the acetal under basic and neutral conditions allows for selective reactions elsewhere in the molecule.


[Click to download full resolution via product page](#)

Caption: Workflow for using **(diethoxymethyl)benzene** as a protecting group.

Hydrolysis

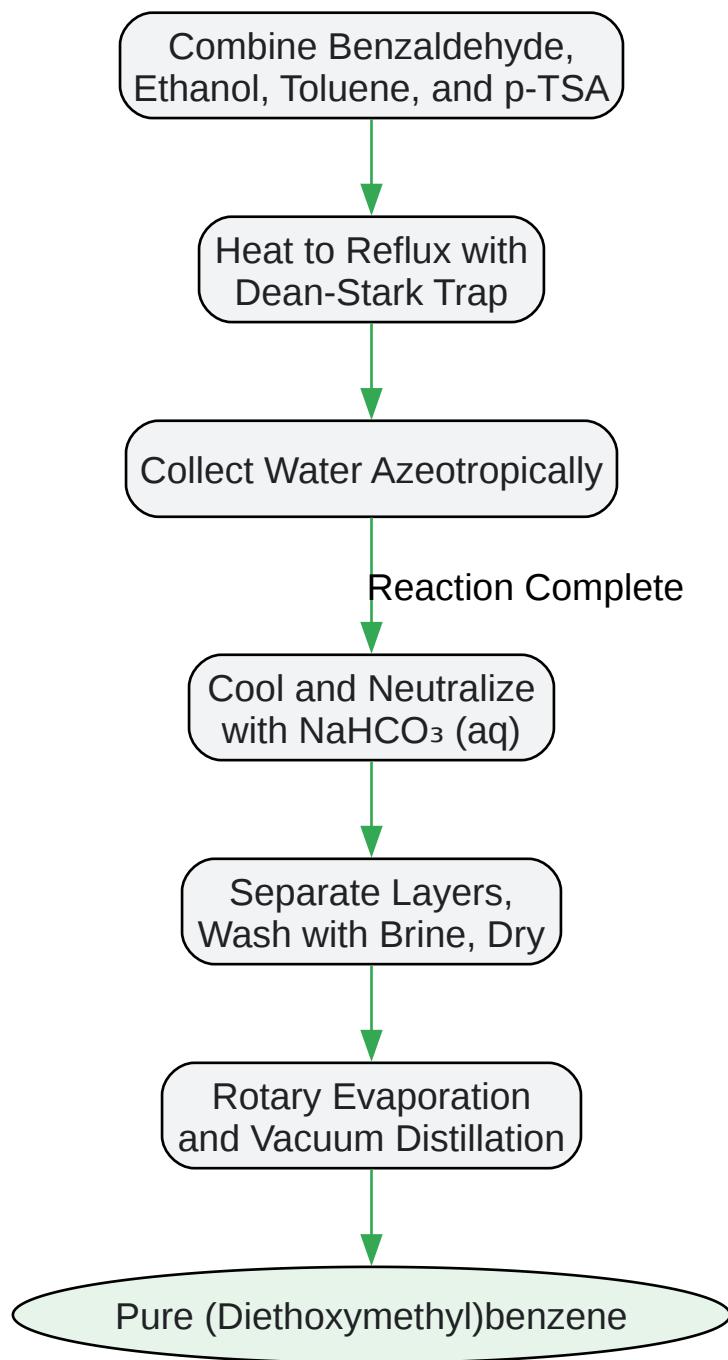
The most significant reaction of **(diethoxymethyl)benzene** is its hydrolysis back to benzaldehyde and ethanol. This reaction is catalyzed by acid and is reversible.^[8] The stability of acetals is pH-dependent; they are stable in neutral or basic media but readily hydrolyze in the presence of aqueous acid.^{[9][10]} This reactivity is the cornerstone of their use as protecting groups, as the aldehyde can be easily regenerated.^[11]

The mechanism involves protonation of one of the ether oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the aldehyde.^[12] ^[13]

[Click to download full resolution via product page](#)

Caption: Key steps in the acid-catalyzed hydrolysis of **(diethoxymethyl)benzene**.

Experimental Protocols


Synthesis of **(Diethoxymethyl)benzene**

The synthesis is a classic acid-catalyzed acetalization of benzaldehyde with ethanol.^{[4][14]} The reaction is an equilibrium process, and to drive it towards the product, it is necessary to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.

Protocol: Acid-Catalyzed Acetalization

- Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
- Reagents: To the flask, add benzaldehyde (1.0 eq.), absolute ethanol (3.0 eq.), and a suitable solvent for azeotropic removal of water (e.g., toluene or benzene).

- Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid.
- Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected (typically 2-4 hours).
- Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO_3).^[10]
- Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure **(diethoxymethyl)benzene**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **(diethoxymethyl)benzene**.

Deprotection (Hydrolysis) Protocol

Regenerating the aldehyde from the acetal is a straightforward hydrolysis reaction.

Protocol: Acid-Catalyzed Hydrolysis

- Solvent: Dissolve the **(diethoxymethyl)benzene** substrate in a water-miscible solvent like tetrahydrofuran (THF) or acetone.
- Acid: Add a dilute aqueous solution of a strong acid (e.g., 1M HCl). The reaction can often be monitored by Thin Layer Chromatography (TLC).
- Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[\[11\]](#)
- Workup: Neutralize the acid with a mild base (e.g., NaHCO₃ solution).
- Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the purified aldehyde.

Applications in Research and Industry

- Organic Synthesis: Its primary role is as a protecting group for aldehydes, enabling complex molecular architectures to be built.[\[7\]](#)
- Flavor and Fragrance: Due to its sweet, aromatic odor, it is used in the food and cosmetic industries as a flavoring or fragrance agent.[\[2\]\[4\]](#)
- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other drug compounds.[\[2\]\[4\]](#)

Safety and Handling

(Diethoxymethyl)benzene requires careful handling to minimize risk.

- GHS Classification: It is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4).[\[1\]\[2\]](#)
- Hazards: It is irritating to the eyes, skin, and respiratory system.[\[4\]](#)

- Precautions:
 - Work in a well-ventilated area or a chemical fume hood.[3]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][15]
 - Avoid inhalation of vapors and contact with skin and eyes.[15]
- Storage: Store in a cool, dry place away from strong acids and oxidizing agents. A recommended storage condition is 2-8°C.[4][15]
- First Aid: In case of contact, rinse eyes thoroughly with water, wash skin with soap and water, and move to fresh air if inhaled.[15] Seek medical attention if symptoms persist.

Conclusion

(Diethoxymethyl)benzene is a compound of significant practical importance in organic chemistry. Its value stems from the predictable and controllable reactivity of the acetal group—stable under basic/neutral conditions and readily cleaved under acidic conditions. This dichotomous behavior makes it an ideal protecting group. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Diethoxymethyl)benzene | C11H16O2 | CID 69884 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 774-48-1: (Diethoxymethyl)benzene | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solved Compose a stepwise mechanism for the acid hydrolysis | Chegg.com [chegg.com]
- 13. Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+ [pearson.com]
- 14. chegg.com [chegg.com]
- 15. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Physical and chemical properties of (Diethoxymethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580923#physical-and-chemical-properties-of-diethoxymethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com